Montelukast Methyl Ketone

HPLC method validation Pharmaceutical impurity profiling Pharmacopoeial compliance

This is the officially designated pharmacopoeial impurity standard—EP Impurity F (USP Montelukast Related Compound E)—required for regulatory ANDA/NDA submissions and commercial batch release. The single (R)-enantiomer (specific rotation +58.1°) delivers a method-specific RRT of ~1.2 in EP/USP HPLC, distinct from impurity G (~0.8) or B (~1.9). Supplied with full CoA (≥95% HPLC, 1H-NMR, MS, enantiomeric purity). Store at -20°C under inert atmosphere.

Molecular Formula C₃₄H₃₂ClNO₃S
Molecular Weight 570.1 g/mol
CAS No. 937275-23-5
Cat. No. B131817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast Methyl Ketone
CAS937275-23-5
Synonyms1-[[[(1R)-3-(2-Acetylphenyl)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]thio]methyl]cyclopropaneacetic Acid; 
Molecular FormulaC₃₄H₃₂ClNO₃S
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
InChIInChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1
InChIKeyDYLOVNSFPNMSRY-OTVRWNPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Methyl Ketone (CAS 937275-23-5): Pharmaceutical Reference Standard and EP Impurity F Procurement Guide


Montelukast Methyl Ketone (CAS 937275-23-5), chemically designated as 2-[1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid with molecular formula C34H32ClNO3S and molecular weight 570.14 g/mol [1], is an officially designated pharmacopoeial impurity standard recognized as Montelukast EP Impurity F and Montelukast USP Related Compound E [2]. The compound is supplied as a fully characterized reference material for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Montelukast sodium [2].

Why Generic Montelukast Impurity Standards Cannot Substitute for Montelukast Methyl Ketone (CAS 937275-23-5) in Regulated Analytical Workflows


Montelukast Methyl Ketone is not an interchangeable analytical reference compound; it is an officially designated pharmacopoeial impurity with a specific chemical structure, retention behavior, and purity profile that distinguishes it from other Montelukast-related impurities. In RP-HPLC methods validated per EP and USP monographs, impurity F exhibits a characteristic relative retention time (RRT) of approximately 1.2 relative to the Montelukast parent peak [1], enabling unambiguous peak identification and quantification in finished product testing. Substituting an alternative impurity standard with a different retention time (e.g., impurity G at RRT ≈ 0.8, or impurity B at RRT ≈ 1.9) [1] would produce false-negative or false-positive results, potentially triggering regulatory non-compliance in ANDA or NDA submissions. Furthermore, the compound requires specific storage conditions (-20°C under inert atmosphere due to hygroscopic nature) and exhibits defined physicochemical properties (specific rotation [α] = +58.1°, c = 0.3 in chloroform) that are not replicated by closely related analogs such as Montelukast sulfoxide or Montelukast methylstyrene.

Montelukast Methyl Ketone (CAS 937275-23-5): Quantified Evidence of Differentiation from Closest Comparators


Chromatographic Resolution: Relative Retention Time (RRT) Differentiation from EP Impurities G, B, D, and E

In the RP-HPLC method specified by the European Pharmacopoeia and British Pharmacopoeia for related substances testing of Montelukast Sodium, Montelukast Methyl Ketone (EP Impurity F) exhibits a relative retention time (RRT) of approximately 1.2 relative to the Montelukast parent peak (set at 1.0) [1]. This RRT value is analytically distinct from other closely related Montelukast impurities: Impurity G elutes earlier at RRT ≈ 0.8; Impurities D and E co-elute at RRT ≈ 0.9; and Impurity B elutes later at RRT ≈ 1.9 [1]. This chromatographic separation is method-defined and non-negotiable for regulatory compliance; no alternative reference standard with a different retention time can substitute for Impurity F in validated impurity profiling workflows.

HPLC method validation Pharmaceutical impurity profiling Pharmacopoeial compliance

Chiral Identity and Enantiomeric Purity: Quantitative Differentiation from Rac-Montelukast Methyl Ketone

Montelukast Methyl Ketone (CAS 937275-23-5) as supplied for EP Impurity F applications is the single (R)-enantiomer, exhibiting a specific optical rotation [α] = +58.1° (c = 0.3, chloroform) . This distinguishes the compound from its racemic counterpart (rac-Montelukast Methyl Ketone, also available commercially under the same CAS number) which would exhibit an optical rotation of approximately 0° [1]. The pharmacopoeial monographs require the use of the single enantiomer for accurate impurity quantification because the chiral HPLC method specified in the EP/BP monograph achieves baseline resolution (minimum resolution 2.9) between the R-enantiomer (montelukast) and S-enantiomer [1].

Chiral chromatography Enantiomeric purity Reference standard qualification

Purity Grade Differentiation: USP/EP Reference Standard Compliance Versus Generic Impurity Materials

Montelukast Methyl Ketone procured as EP Impurity F or USP Related Compound E is supplied with full characterization data compliant with ICH and pharmacopoeial guidelines, including HPLC purity certification, structural confirmation by ¹H-NMR and MS, and traceability to primary pharmacopoeial standards (USP or EP) [1]. While generic suppliers may offer the same CAS number at purity specifications of ≥95% or ≥97% HPLC , these materials typically lack the formal certification, comprehensive impurity profile documentation, and metrological traceability required for regulatory submissions. Veeprho notes that Montelukast EP Impurity F meets strict regulatory requirements set by USP, EMA, JP, and BP [2].

Reference standard certification ANDA submission GMP quality control

Structural Differentiation: Montelukast Methyl Ketone Versus Montelukast Sulfoxide Impurity in Commercial Product Testing

In a study analyzing 20 commercial Montelukast drug products from 11 manufacturers using RP-HPLC, Montelukast Methyl Ketone (methylketone impurity) was quantified alongside sulfoxide impurity, cis-isomer, Michael adducts I and II, and methylstyrene [1]. The study found that sulfoxide impurity exceeded the ICH qualification threshold in pediatric tablets from 2 companies and adult tablets from 7 companies, whereas methylketone impurity levels remained below the qualification threshold in all tested batches [1]. This differential behavior demonstrates that methylketone is not interchangeable with sulfoxide impurity for analytical method validation—each impurity requires its own reference standard for accurate quantification due to distinct chromatographic behavior and distinct regulatory risk profiles.

Impurity quantification Finished product testing Genotoxicological assessment

Storage Stability Differentiation: Hygroscopicity and Temperature Sensitivity Versus Non-Hygroscopic Montelukast Impurities

Montelukast Methyl Ketone is documented as hygroscopic and requires specific storage conditions for long-term stability: storage at -20°C under inert atmosphere is recommended, with only short-term room temperature storage permissible . This distinguishes the compound from less hygroscopic Montelukast impurities such as Montelukast sulfoxide or Montelukast cis-isomer, which may be stable under less stringent conditions. The hygroscopic nature is noted by multiple suppliers [1], and users are advised to centrifuge the vial before opening to maximize product recovery .

Reference standard stability Long-term storage Sample integrity

Validated Application Scenarios for Montelukast Methyl Ketone (CAS 937275-23-5) Based on Quantitative Differentiation Evidence


Pharmaceutical ANDA/NDA Submission: Impurity F Quantification in Montelukast Sodium Drug Substance and Drug Product

This compound serves as the certified reference standard for EP Impurity F (Montelukast Methyl Ketone) in the related substances HPLC method mandated by EP and USP monographs. The method-specific RRT of approximately 1.2 [1] must be validated using an authenticated reference standard with documented traceability to the primary pharmacopoeial standard. Procurement of EP Impurity F-grade material with full certificate of analysis (including ¹H-NMR, MS, HPLC purity ≥95%, and enantiomeric purity confirmation) is required for regulatory submission to demonstrate that methylketone impurity levels in the finished product remain below the ICH Q3B qualification threshold, as established in published impurity profiling studies . Note: Analysis of 20 commercial products confirmed that while sulfoxide impurity frequently exceeds qualification limits, methylketone levels consistently remain below threshold , underscoring the importance of accurate quantitation of this specific impurity for batch release.

Chiral Purity Method Validation: Enantiomeric Resolution System Suitability Testing

The EP/BP Montelukast Sodium monograph requires enantiomeric purity testing with a chiral HPLC method achieving minimum resolution of 2.9 between the R-enantiomer (montelukast) and S-enantiomer [1]. Montelukast Methyl Ketone, as the single (R)-enantiomer with specific rotation [α] = +58.1° (c = 0.3, chloroform) , is required for system suitability testing and as a reference marker in this chiral separation. The racemic mixture (rac-Montelukast Methyl Ketone) cannot substitute for the single enantiomer in this application because the resolution criterion is defined relative to the resolved enantiomeric peaks.

Stability-Indicating Method Development: Forced Degradation Studies of Montelukast Formulations

Montelukast Methyl Ketone is a known degradation product and process impurity in Montelukast sodium synthesis. During forced degradation studies (acid, base, oxidative, thermal, photolytic stress conditions), this impurity standard enables accurate peak identification and quantification of methylketone formation. The compound's defined physical properties—melting point 56-61°C [1] and distinct UV absorption at 280 nm detection wavelength—facilitate unambiguous identification in stressed sample chromatograms. Note that the compound's hygroscopic nature requires careful handling and validated storage procedures during method development to prevent moisture-induced degradation that could confound stability study results.

GMP Quality Control Laboratory: Routine Impurity Testing for Commercial Batch Release

In GMP QC laboratories performing commercial batch release testing of Montelukast sodium API and finished dosage forms, Montelukast Methyl Ketone (EP Impurity F) is a required reference standard for the related substances HPLC method. The standard must be procured with full documentation (CoA, MSDS, characterization data) and stored under validated conditions (-20°C, protected from light and moisture [1]) to maintain integrity throughout its assigned shelf life. The RRT value of 1.2 must be verified during each analytical run against the current system suitability criteria; any deviation in retention time relative to the reference standard indicates column or mobile phase deterioration requiring investigation before batch release decisions can be made.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast Methyl Ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.